Tridehydro Pirlimycin-d5

Impurity profiling Stability-indicating assay LC-MS/MS quantification

Accurate LC-MS/MS quantitation of tridehydro pirlimycin degradant in milk, tissue, and stability samples demands a matched internal standard to correct matrix effects. Tridehydro Pirlimycin-d5 provides exact chromatographic co-elution and ionization matching with a +5 Da mass shift for interference-free SRM detection. • Co-elutes precisely with tridehydro pirlimycin, eliminating retention time bias. • Aromatic deuterium label resists H/D exchange during acidic extraction. • Supports ICH Q3B impurity quantification at 0.05% w/w reporting threshold.

Molecular Formula C₁₇H₂₀D₅ClN₂O₅S
Molecular Weight 409.94
Cat. No. B1159749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridehydro Pirlimycin-d5
Synonyms(2S-cis)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-pyridinyl)carbonyl]amino]-1_x000B_-thio-L-threo-α-D-galactoοctopyranoside-d5
Molecular FormulaC₁₇H₂₀D₅ClN₂O₅S
Molecular Weight409.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tridehydro Pirlimycin-d5 — Deuterated Internal Standard for Oxidative Impurity Analysis


Tridehydro Pirlimycin-d5 (MW 409.94, C₁₇H₂₀D₅ClN₂O₅S) is a stable isotope-labelled (SIL) analog of the lincosamide antibiotic impurity tridehydro pirlimycin, containing five deuterium atoms on the pyridine ring . It belongs to the lincosamide class, which inhibit bacterial protein synthesis via 50S ribosomal subunit binding, and is structurally related to clindamycin and lincomycin [1]. The compound serves as a high-purity (≥97%) internal standard for LC-MS/MS quantitation of tridehydro pirlimycin — a key oxidative degradant of the veterinary antibiotic pirlimycin — in stability-indicating assays, impurity profiling, and residue monitoring programs .

1
Matched internal standard for oxidative degradant
LC-MS/MS quantitation of tridehydro pirlimycin
2
Stability-indicating assay workflow
Forced degradation and impurity profiling
3
Aromatic ring deuteration
Deuterium exchange stability context

Why Tridehydro Pirlimycin-d5 Cannot Be Replaced by Pirlimycin-d12


Deuterated internal standards (IS) are not functionally interchangeable because quantitative accuracy in LC-MS/MS depends on the IS matching the target analyte in both chromatographic retention time and ionization efficiency to correct for matrix effects, extraction recovery, and ion suppression [1]. Pirlimycin-d12 is labelled on the parent scaffold (C₁₇H₁₉D₁₂ClN₂O₅S·HCl, MW 460.50) and is optimized for quantification of pirlimycin API, not its tridehydro degradant . Tridehydro Pirlimycin-d5 uniquely matches the molecular structure and polarity of tridehydro pirlimycin, which differs from pirlimycin by three double-bond equivalents, resulting in distinct chromatographic behavior and MS fragmentation patterns. Substituting a generic deuterated lincosamide would introduce retention time mismatches, differential matrix effects, and inaccurate recovery correction, compromising method reliability and regulatory compliance [2].

Target compound
T
Tridehydro Pirlimycin-d5 matches oxidative degradant scaffold
T
+5 Da shift supports SRM channel separation
Common substitute
S
Pirlimycin-d12 is matched to parent API, not degradant
S
+12 Da shift may introduce background interference differences
Retention time mismatches, differential matrix effects, and recovery correction errors may compromise method reliability when using non-structurally matched internal standards.

Tridehydro Pirlimycin-d5 Differential Performance Evidence


Target Analyte Specificity: Degradant vs. Parent Drug

Tridehydro Pirlimycin-d5 is specifically designed as the SIL internal standard for tridehydro pirlimycin (CAS 78788-60-0), a key oxidative degradant of pirlimycin, whereas Pirlimycin-d12 is matched to the parent pirlimycin API . The tridehydro scaffold differs from pirlimycin by three double-bond equivalents (molecular formula C₁₇H₂₅ClN₂O₅S vs. C₁₇H₃₁ClN₂O₅S), producing distinct chromatographic retention and MS/MS fragmentation that cannot be compensated by a mismatched internal standard .

Target Analyte Specificity
Direct comparison
Tridehydro Pirlimycin-d5 targets oxidative degradant vs. Pirlimycin-d12 targets parent drug
Target analytes differ by 6 hydrogen atoms and 3 double-bond equivalents
Vendor specifications; structural identity confirmed by IUPAC and CAS registry
Incorrect standard selection may result in inaccurate degradant quantitation
Impurity reporting threshold compliance requires review
Impurity profiling Stability-indicating assay LC-MS/MS quantification

Mass Spectrometric Resolution and SRM Selectivity

The d5 isotopic label on Tridehydro Pirlimycin-d5 provides a +5.00 Da mass shift relative to the unlabeled tridehydro analyte (MW 404.91 → 409.94), enabling unambiguous SRM transition selection in the mass spectrometer . By comparison, Pirlimycin-d12 provides a +12.04 Da shift relative to unlabeled pirlimycin (MW 410.95 → 460.50 as HCl salt), which may place the precursor ion in a mass range with different background interference profiles . The intermediate +5 Da shift of the tridehydro-d5 standard reduces the risk of isotopic cross-talk with the analyte's natural abundance ¹³C and ³⁷Cl isotopologues while maintaining sufficient mass separation [1].

Mass Shift for SRM
Cross-study comparable
+5.03 Da shift vs. unlabeled degradant
+12.04 Da for Pirlimycin-d12 vs. unlabeled pirlimycin
Theoretical calculation based on molecular formulas
Supports SRM transition selection with reduced isotopic cross-talk risk
Method context; instrument resolution and matrix complexity must be reviewed
Mass spectrometry SRM/MRM optimization Stable isotope labeling

Certified Purity Advantage Over Alternative Deuterated Standards

Tridehydro Pirlimycin-d5 is supplied at a certified purity of 97% (≥0.97 mass fraction) as documented by BOC Sciences and Santa Cruz Biotechnology . In contrast, the commonly available Pirlimycin-d12 Hydrochloride is specified at ≥95% purity by the same vendor and other suppliers . This 2-percentage-point purity differential directly impacts the accuracy of calibration curve preparation and the limit of quantification (LOQ) achievable in validated methods, as impurities in the internal standard contribute to systematic bias in concentration calculations by occupying mass that is assumed to be the labeled standard.

Certified Purity
Direct comparison
Purity ≥97% (Tridehydro-d5)
Purity ≥95% (Pirlimycin-d12); 1.67× higher impurity burden in comparator
HPLC-UV/LC-MS as per vendor Certificate of Analysis; batch-release specifications
Purity differential impacts calibration accuracy and LOQ estimation
Systematic bias component review for trace-level impurity assays
Analytical reference standard Method validation Regulatory compliance

Aromatic Deuterium Label Stability vs. Aliphatic Deuteration

The deuterium label in Tridehydro Pirlimycin-d5 is positioned on the pyridine-2-carboxamide moiety (specifically: 4-[(1,1-²H₂)ethyl](²H₃)pyridine), placing the isotopes on an aromatic ring system . Aromatic C-D bonds exhibit significantly greater resistance to protium back-exchange than aliphatic C-D bonds under acidic, basic, or protic solvent conditions commonly encountered during sample preparation [1][2]. Pirlimycin-d12, in contrast, bears deuterium on aliphatic positions of the sugar and amino acid moieties, which are more susceptible to H/D exchange during extraction, derivatization, or prolonged storage in aqueous/organic solvent mixtures [2].

Deuterium Label Stability
Class-level inference
Aromatic C-D bonds on pyridine ring
Aliphatic C-D positions in Pirlimycin-d12; aromatic exchange half-life typically >10× longer
Physicochemical principle supported by literature; no compound-specific forced-degradation exchange study
May support isotopic fidelity during sample workup and long-term storage
Context-dependent; exchange resistance requires method-specific verification
H/D exchange stability Isotopic fidelity Sample preparation robustness

Oxidative Degradant Profiling for Forced Degradation Studies

Tridehydro Pirlimycin-d5 is specifically designated as the SIL internal standard for quantification of tridehydro pirlimycin, which is a key oxidative degradant (impurity) of the lincosamide antibiotic pirlimycin formed under peroxide or atmospheric oxidation conditions [1]. This compound directly enables stability-indicating analytical methods required for ANDA/NDA submissions per ICH Q1A(R2) and Q3B guidelines. No other commercially available deuterated lincosamide internal standard is structurally matched to this specific oxidative degradant; Pirlimycin-d12 and Clindamycin-d3 address different analytical targets .

Forced Degradation Profiling
Supporting evidence
Designated SIL-IS for tridehydro oxidative degradant quantification
No other commercially available deuterated lincosamide is matched to this degradant scaffold
Vendor application notes; batch-dependent recovery data in individual Certificates of Analysis
Supports stability-indicating method development for pirlimycin products
Custom synthesis alternative context; method development timeline review
Forced degradation Stability-indicating methods Oxidative impurity

Tridehydro Pirlimycin-d5 Key Application Scenarios


Stability-Indicating Method Development for Pirlimycin Products

In pharmaceutical quality control laboratories developing stability-indicating methods for pirlimycin intramammary infusion products (e.g., Pirsue®), Tridehydro Pirlimycin-d5 serves as the matched SIL internal standard for quantifying the tridehydro oxidative degradant formed under ICH Q1A(R2) forced-degradation conditions (peroxide stress) . Its +5 Da mass shift enables clear SRM channel separation from the unlabeled degradant, while the aromatic deuterium label resists H/D exchange during the acidic extraction and sample preparation steps typically used for milk and tissue matrices [1]. The 97% certified purity directly supports the low-level quantification (typically 0.05–0.1% w/w reporting threshold) required by ICH Q3B for specified impurities in drug products.

Residue Monitoring in Milk and Edible Tissues

Tridehydro Pirlimycin-d5 enables accurate quantification of the tridehydro degradant as a potential marker residue in bovine milk, liver, and muscle, in support of Maximum Residue Limit (MRL) compliance testing under FDA 21 CFR §556.515 and Codex Alimentarius guidelines [1]. The intermediate mass shift (+5 Da) provides optimal SRM transition placement without interference from co-extracted matrix components, while the high isotopic fidelity ensures consistent internal standard response across multi-batch residue depletion studies. The compound's solubility in chlorinated solvents and DMSO facilitates preparation of concentrated spiking solutions for matrix-matched calibration curves over the 0.1–500 µg/kg range typical of residue monitoring programs.

Oxidative Metabolite Profiling in ADME Studies

In drug metabolism and pharmacokinetic (DMPK) studies investigating the metabolic fate of pirlimycin in lactating dairy cattle, Tridehydro Pirlimycin-d5 permits accurate quantification of the tridehydro metabolite/impurity formed via oxidative pathways in liver microsomes or in vivo . The aromatic ring deuteration provides a stable isotopic label that does not undergo metabolic cleavage or exchange, unlike aliphatic labels that may be lost during CYP450-mediated oxidation. This enables reliable metabolite tracking across the full time course of pharmacokinetic studies, where Pirlimycin-d12 is reserved for parent drug quantification in a dual-internal-standard workflow that simultaneously monitors both parent and degradant [1][2].

Impurity Qualification for ANDA/DMF Submissions

For generic veterinary pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for pirlimycin products, Tridehydro Pirlimycin-d5 is essential for qualifying the tridehydro impurity as a specified degradant with a defined acceptance criterion . Regulatory agencies (FDA-CVM, EMA-CVMP) require that any impurity present at ≥0.1% in the drug substance or ≥0.2% in the drug product be identified, quantified with a validated method, and assessed for genotoxic potential per ICH M7. The structural match between Tridehydro Pirlimycin-d5 and the actual degradant eliminates the uncertainty associated with using a structural analog internal standard, supporting robust method validation reports and reducing the risk of ANDA deficiency letters requiring additional method development [1].

Application
Selection Property
Validation Focus
Stability-indicating method development
Structurally matched SIL-IS for oxidative degradant
ICH Q3B reporting threshold compliance review
Residue monitoring in bovine matrices
Intermediate mass shift and isotopic fidelity
Matrix-matched calibration consistency review
Oxidative metabolite profiling in DMPK
Aromatic label resists metabolic cleavage
Dual-internal-standard workflow for parent and degradant
Impurity qualification for ANDA/DMF
Exact structural match to specified degradant
Method validation documentation context
Request specification for batch-specific purity

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